N,N-di-n-Pentyl-beta-alanine
Description
N,N-di-n-Pentyl-beta-alanine is a β-alanine derivative where two n-pentyl groups are attached to the nitrogen atom of the amino group. β-alanine (3-aminopropanoic acid) differs from α-alanine by the position of the amino group on the β-carbon. The substitution of bulky n-pentyl chains likely enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as surfactants or lipid-soluble drug formulations. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally related β-alanine derivatives .
Properties
Molecular Formula |
C13H27NO2 |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3-(dipentylamino)propanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-3-5-7-10-14(11-8-6-4-2)12-9-13(15)16/h3-12H2,1-2H3,(H,15,16) |
InChI Key |
GERLDKGRHTYFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Theoretical values based on structural analogs.
Physicochemical Properties
Lipophilicity :
- This compound’s long alkyl chains increase hydrophobicity compared to N-methyl derivatives (e.g., N-Methylalanine, HMDB0094692 ). This property is critical for membrane permeability in drug design.
- Alanine betaine, a zwitterionic compound, exhibits high water solubility due to its charged trimethylammonium group .
Stability :
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